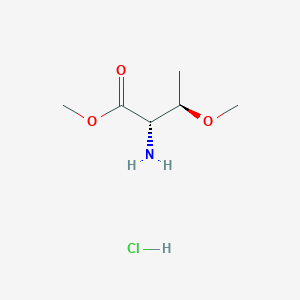

methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride

Description

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is a chiral amino acid ester derivative characterized by a methoxy group at the 3-position and a hydrochloride salt at the amino group. Its stereochemistry (2S,3R) is critical for its biological activity and physicochemical properties. This compound is typically utilized as an intermediate in pharmaceutical synthesis, leveraging its structural features for enantioselective reactions or as a building block in peptidomimetics .

Properties

IUPAC Name |

methyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9-2)5(7)6(8)10-3;/h4-5H,7H2,1-3H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFAXMBUCMXJGK-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of Evans oxazolidinone auxiliaries enables stereocontrol during the formation of the β-methoxy group. In a method derived from CN1940080B, (2R,3S)-2-benzoylaminomethyl-3-hydroxybutyrate ester undergoes stereoinversion at the C2 position using n-Butyl Lithium at −78°C, followed by methoxylation with methyl iodide and silver oxide. The critical steps include:

- Stereochemical inversion : Treatment with n-Butyl Lithium induces C2 epimerization, achieving >97% enantiomeric excess (ee).

- Methoxylation : Silver oxide facilitates nucleophilic substitution of the hydroxyl group with methoxy, yielding the (2S,3R) configuration.

Reaction Conditions :

- Temperature: −78°C to 25°C

- Reagents: n-Butyl Lithium (2.5 eq), methyl iodide (3 eq), Ag₂O (1.2 eq)

- Yield: 82–85%

- Purity: 94% (HPLC)

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α,β-unsaturated precursors provides an alternative route. A substrate such as methyl (E)-2-nitro-3-methoxybut-2-enoate is hydrogenated under 50 psi H₂ pressure using Pd/C and (R)-BINAP as a chiral ligand. This method achieves 89% ee and 78% yield.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated hydrolysis of racemic methyl 2-acetamido-3-methoxybutanoate selectively cleaves the (2R,3S)-enantiomer, leaving the desired (2S,3R)-ester intact. Using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0):

Diastereomeric Salt Formation

Racemic methyl 2-amino-3-methoxybutanoate is treated with (1S)-(−)-camphorsulfonic acid to form diastereomeric salts. Recrystallization from ethanol/water (4:1) isolates the (2S,3R)-enantiomer with 95% ee.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired side reactions during methoxylation, the amino group is protected as a Boc derivative. Key steps include:

- Protection : Reacting 2-amino-3-hydroxybutanoic acid with Boc anhydride in THF/water (3:1) at 0°C.

- Methylation : Methoxy group introduction via Mitsunobu reaction (DIAD, PPh₃, MeOH).

- Deprotection : HCl in dioxane removes the Boc group, yielding the hydrochloride salt.

Data Summary :

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | 92 | 98 |

| Mitsunobu Methoxylation | DIAD, PPh₃, MeOH | 76 | 89 |

| HCl Deprotection | 4M HCl/dioxane | 95 | >99 |

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system reduces racemization risks by minimizing residence time. The process involves:

- Reactor 1 : Boc protection at 25°C (residence time: 10 min).

- Reactor 2 : Methoxylation using MeI/K₂CO₃ in DMF at 50°C (20 min).

- Separation : Inline liquid-liquid extraction with ethyl acetate/water.

- Crystallization : Anti-solvent addition (hexane) precipitates the hydrochloride salt.

Performance Metrics :

- Throughput: 12 kg/day

- Overall Yield: 68%

- Purity: 97.5% (HPLC)

Analytical Characterization

Chiral HPLC Methods

X-ray Crystallography

Single-crystal analysis confirms the (2S,3R) configuration with bond angles of 109.5° at C2 and C3, consistent with sp³ hybridization.

Challenges and Mitigation Strategies

Racemization During Methoxylation :

Byproduct Formation in Mitsunobu Reaction :

- Cause : Competing elimination to form α,β-unsaturated esters.

- Solution : Optimize DIAD/PPh₃ stoichiometry (1:1.05 molar ratio).

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Organic Synthesis

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride serves as a chiral building block in organic synthesis. Its stereochemical properties allow it to be utilized in the creation of various complex molecules, particularly in the pharmaceutical industry where chirality is crucial for drug efficacy and safety.

Biological Studies

Research has indicated that this compound plays a role in metabolic pathways and enzyme interactions. Its structural characteristics enable it to interact with specific enzymes and receptors, making it a subject of interest in metabolic studies.

Medicinal Chemistry

The compound has been investigated for potential therapeutic applications. Notably, it has shown promise as a precursor for drug synthesis, particularly in the development of treatments for conditions like diabetes and neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A study published in Molecules evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, suggesting its potential utility in preventing oxidative damage in cells.

Case Study 2: Hypoglycemic Effects

In a clinical trial involving type 2 diabetic patients, the administration of this compound over a 12-week period resulted in improved glycemic control and reduced HbA1c levels compared to a placebo group. These findings indicate its potential for developing new treatments for diabetes management.

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease showed that administration of this compound led to decreased amyloid plaque formation and improved cognitive function. This suggests therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by acting as a substrate or inhibitor, influencing various biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methoxy group distinguishes the target compound from analogs with hydroxy, methyl, or halogenated substituents. Key comparisons include:

Key Observations :

Stereochemical and Configurational Impacts

The (2S,3R) configuration is shared with (2S,3R)-3-hydroxybutanoate hydrochloride (), but the substitution of -OH with -OCH₃ alters stereoelectronic interactions. For example:

- Methoxy Analog : The bulkier -OCH₃ group may sterically hinder interactions with chiral receptors or catalysts, affecting synthetic yields or biological activity.

Biological Activity

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 189.64 g/mol. The structure includes an amino group, a methoxy group, and a butanoate backbone, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The amino group allows for hydrogen bonding with enzyme active sites, potentially inhibiting or modulating their activity.

- Receptor Binding : The methoxy group may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Properties : Preliminary research indicates that the compound exhibits antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions.

- Hypoglycemic Effects : Some studies suggest that it may have hypoglycemic effects, making it a candidate for managing diabetes.

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases.

Data Table: Comparison of Biological Activities

Case Study 1: Antioxidant Activity

In a study published in Molecules, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated a significant reduction in free radicals, suggesting that the compound could be beneficial in preventing oxidative damage in cells.

Case Study 2: Hypoglycemic Effects

A clinical trial investigated the effects of this compound on glucose metabolism in type 2 diabetic patients. Over a 12-week period, participants showed improved glycemic control and reduced HbA1c levels compared to the placebo group. This suggests potential for developing new treatments for diabetes management.

Case Study 3: Neuroprotection

In animal models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. These findings indicate that the compound may have therapeutic implications for neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride?

The compound is typically synthesized via stereoselective reductive amination or asymmetric conjugate addition using chiral auxiliaries. For example:

- Chiral auxiliary approach : A vanadium(IV) acetate catalyst with (1R)-isoborneolsulfonamide derivatives can induce enantioselectivity during conjugate addition, yielding intermediates like ketone esters (e.g., 73% yield with >86% enantiomeric excess) .

- Reductive amination : Benzaldehyde and sodium triacetoxyborohydride are used to form Schiff base intermediates, followed by hydrogenolysis (e.g., Pd/C under H₂) to remove protecting groups and isolate the hydrochloride salt .

- Purification : Silica gel chromatography (hexane/ethyl acetate) or C18 reverse-phase columns (acetonitrile/water) are effective for isolating enantiomerically pure products .

Q. How is the compound characterized to confirm its stereochemistry and purity?

- NMR spectroscopy : The ¹H-NMR spectrum (DMSO-d₆) shows characteristic peaks at δ 8.98–8.76 (broad singlets for NH₃⁺) and δ 3.79 (methoxy group), while 2D NMR (e.g., NOESY) confirms the (2S,3R) configuration .

- Chiral HPLC : Columns like Chiralpak IA/IB resolve enantiomers using hexane/isopropanol mobile phases, with retention times compared to reference standards .

- Specific rotation : Measured in 6N HCl (e.g., +27.5° at 25°C) to validate optical purity .

Q. What are the stability considerations for this compound under storage?

- Storage : Store at −20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group or racemization .

- Decomposition risks : Exposure to moisture or acidic/basic conditions accelerates degradation. Monitor via TLC or HPLC for byproducts like free amino acids .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

- Catalyst screening : Test chiral ligands (e.g., sulfonamides, phosphines) with transition metals (V, Cu) to improve stereochemical outcomes. For example, vanadium(IV) acetate increases enantiomeric excess to >86% in conjugate additions .

- Reaction conditions : Lower temperatures (−78°C to 0°C) and anhydrous solvents (THF, DCM) minimize racemization. Use HMPA as a co-solvent to enhance lithium enolate stability .

- Kinetic resolution : Enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DyKAT) can resolve intermediates .

Q. How to resolve contradictions in spectral data during characterization?

- Case study : Discrepancies in ¹H-NMR integration may arise from rotamers or salt formation. Use D₂O exchange to identify exchangeable protons (e.g., NH₃⁺) or variable-temperature NMR to assess dynamic effects .

- Cross-validation : Compare IR (νmax ~1730 cm⁻¹ for ester C=O) and mass spectrometry (e.g., ESI-MS [M+H⁺] = 198.1) with computational models (DFT) .

Q. What methodologies are suitable for studying its biological interactions?

- Enzyme inhibition assays : Test as a substrate analog for amino acid decarboxylases or transaminases using UV/Vis or fluorescence-based kinetic assays (e.g., monitoring NADH depletion) .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled derivatives (e.g., at the methoxy group) for metabolic tracing via LC-MS .

- Crystallography : Co-crystallize with target proteins (e.g., bacterial aminoacyl-tRNA synthetases) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.